molecular formula C11H8INO2 B15331186 Methyl 8-iodoisoquinoline-3-carboxylate

Methyl 8-iodoisoquinoline-3-carboxylate

Cat. No.: B15331186
M. Wt: 313.09 g/mol
InChI Key: UPHLGDLXZVRJFC-UHFFFAOYSA-N
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Description

Methyl 8-iodoisoquinoline-3-carboxylate is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. The presence of an iodine atom at the 8th position and a carboxylate ester group at the 3rd position makes this compound unique and potentially useful in various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 8-iodoisoquinoline-3-carboxylate typically involves the iodination of isoquinoline derivatives followed by esterification. One common method involves the reaction of isoquinoline with iodine and a suitable oxidizing agent to introduce the iodine atom at the 8th position. This is followed by the esterification of the carboxylic acid group at the 3rd position using methanol and an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 8-iodoisoquinoline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 8-iodoisoquinoline-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of methyl 8-iodoisoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The iodine atom and ester group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 8-iodoisoquinoline-3-carboxylate is unique due to the presence of both the iodine atom at the 8th position and the carboxylate ester group at the 3rd position. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H8INO2

Molecular Weight

313.09 g/mol

IUPAC Name

methyl 8-iodoisoquinoline-3-carboxylate

InChI

InChI=1S/C11H8INO2/c1-15-11(14)10-5-7-3-2-4-9(12)8(7)6-13-10/h2-6H,1H3

InChI Key

UPHLGDLXZVRJFC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C2C(=C1)C=CC=C2I

Origin of Product

United States

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